4-(Trifluoromethyl)thiophenol

説明

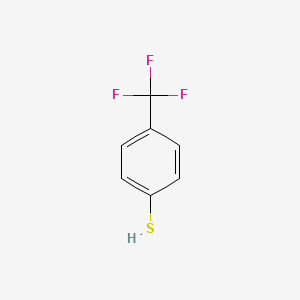

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMLRSZJUIKVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231801 | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-83-2 | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Thiophenol and Its Derivatives

Direct Electrophilic Trifluoromethylthiolation of Phenols

A notable method for the synthesis of 4-(trifluoromethyl)thiophenol and its derivatives is the direct electrophilic trifluoromethylthiolation of phenols. This approach utilizes an electrophilic SCF3 source that reacts with the electron-rich aromatic ring of a phenol (B47542).

Promoter Systems: BF₃·Et₂O and Triflic Acid

The direct electrophilic trifluoromethylthiolation of phenols can be effectively promoted by Lewis or Brønsted acids. rsc.org Boron trifluoride etherate (BF₃·Et₂O) and triflic acid (TfOH) have been identified as particularly effective promoters for this reaction when using N-(trifluoromethylsulfanyl)aniline as the trifluoromethylthiolating agent. rsc.orgrsc.org

The reactivity of the phenol substrate dictates the choice of promoter. Highly reactive substrates, such as catechol and pyrogallol, undergo smooth trifluoromethylthiolation in the presence of BF₃·Et₂O. rsc.org However, for less reactive phenols, the stronger Brønsted acid, triflic acid, is required to achieve the desired transformation. rsc.org The presumed role of the acid promoter is to activate the trifluoromethylthiolating agent, enhancing its electrophilicity. rsc.org

Regioselectivity: Para-Substitution and Ortho-Substitution

A key feature of the acid-promoted electrophilic trifluoromethylthiolation of phenols is its high regioselectivity. The substitution pattern of the resulting product is largely dependent on the substitution of the starting phenol. rsc.org

Para-Substitution: For phenols that are unsubstituted at the para-position, the trifluoromethylthiolation occurs exclusively at this position. rsc.org This high degree of para-selectivity is a strong indicator of an electrophilic aromatic substitution mechanism. rsc.org

Ortho-Substitution: When the para-position of the phenol is already occupied, the trifluoromethylthiolation is directed to the ortho-position. rsc.org

This predictable regioselectivity allows for the targeted synthesis of specific isomers of trifluoromethylthiolated phenols.

Substrate Scope and Limitations

The acid-promoted electrophilic trifluoromethylthiolation of phenols has been demonstrated to be applicable to a range of substrates. rsc.org The reaction has been successfully applied to various substituted phenols, including biologically relevant molecules like estrone (B1671321) and estradiol, yielding interesting SCF3-containing analogues. rsc.org For instance, the trifluoromethylthiolation of estrone showed similar regioselectivity to its nitration. rsc.org

However, the substrate scope is not without limitations. The reactivity of the phenol plays a crucial role, with less reactive phenols necessitating the use of the highly corrosive triflic acid. rsc.org Additionally, the formation of xanthates from sterically hindered phenols, such as 2,4-di-t-butylphenol, can be inefficient due to competing decomposition of the xanthalating reagents. nih.gov

Trifluoromethylthiolation of Thiols

Another important synthetic route involves the trifluoromethylthiolation of thiols to form trifluoromethyl disulfides, which can be precursors to other trifluoromethylthiolated compounds.

Metal-Free, Acid-Promoted Approaches

A highly effective and selective metal-free method for the trifluoromethylthiolation of thiols has been developed. rsc.org This approach utilizes an acid promoter and offers excellent reaction generality, working well for aryl, benzyl, aliphatic, and heteroaromatic thiols. rsc.org The reaction provides practical and straightforward access to trifluoromethyl disulfides, many of which were previously unknown or difficult to synthesize. rsc.org

More recently, a metal-free photoredox catalysis method has been developed for the S-trifluoromethylation of thiols. mst.edumst.edu This sustainable approach uses a simple organic catalyst, diacetyl, in conjunction with Langlois' reagent, a bench-stable and environmentally friendly trifluoromethylating agent. mst.edumst.edu This method is compatible with a broad range of thiols, including aliphatic, heteroaromatic, and aromatic ones, and offers a more economical and sustainable alternative to traditional organometallic catalyst-based methods. mst.edumst.edu

Reagents for Trifluoromethylthiolation (e.g., N-trifluoromethylsulfanyl)aniline

A variety of reagents have been developed for electrophilic trifluoromethylthiolation. N-(Trifluoromethylsulfanyl)aniline has proven to be a key reagent in the acid-promoted trifluoromethylthiolation of phenols. rsc.org Other notable reagents include N-(Trifluoromethylthio)succinimide and N-Trifluoromethylthiophthalimide, which have been used for the trifluoromethylthiolation of various nucleophiles, including thiols. rsc.org Trifluoromethanesulfenamide has also been identified as a reagent for the electrophilic trifluoromethylthiolation of amines. nih.gov

Mechanistic Insights into Thiol Functionalization

The functionalization of thiols is a critical process in organic synthesis, and understanding the underlying mechanisms is key to developing efficient and selective reactions. Thiol functionalization often involves the transformation of the thiol group (-SH) into other functional groups or the use of the thiol as a nucleophile in various reactions.

Mechanistic studies have revealed that thiol-for-phosphine ligand exchange reactions on nanoparticles proceed through a multi-stage process. nih.gov Initially, an AuCl(PPh₃) complex is liberated, which is then followed by the replacement of the remaining phosphine (B1218219) ligands with thiols, a step that is assisted by gold complexes in the solution. nih.gov The final stage involves the completion and reorganization of the thiol-based ligand shell. nih.gov

The high nucleophilicity of the thiophenolate anion makes it highly reactive towards alkylation. wikipedia.org For instance, the reaction of thiophenol with methyl iodide in the presence of a base yields methyl phenyl sulfide (B99878). wikipedia.org This high reactivity is also exploited in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Furthermore, the desulfurization of thiols for nucleophilic substitution is an important transformation. cas.cn This process can be promoted by systems like Ph₃P/ICH₂CH₂I and is applicable to a wide range of nucleophiles, including free amines for the synthesis of secondary and tertiary amines. cas.cn The reactivity of thiols in these reactions is influenced by factors such as their acidity, which can affect the nucleophilicity of the reacting partner. cas.cn

Synthesis of Related Trifluoromethylated Thiophenols

The synthesis of trifluoromethylated thiophenols is of significant interest due to the unique properties conferred by the trifluoromethyl group. Various methods have been developed for the synthesis of these compounds, including those for specific isomers and derivatives.

Synthesis of 4-Nitro-3-(trifluoromethyl)benzenethiol

The nitration of 3-methyl benzotrifluoride (B45747) has been shown to produce a mixture of isomers, including the 2-, 4-, and 6-nitro isomers. google.com This indicates that direct nitration of a trifluoromethylated benzene (B151609) derivative can be a viable, albeit potentially unselective, method for introducing a nitro group.

Nucleophilic Aromatic Substitution (S_NAr) Approaches

Nucleophilic aromatic substitution (S_NAr) is a powerful method for the synthesis of aryl thioethers and, by extension, thiophenols. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile, such as a thiol. The reaction is particularly effective for electron-deficient heteroaryl halides, which can react with thiols in the presence of a base like K₂CO₃ in a solvent such as N,N-dimethylacetamide (DMAc). nih.gov

For electron-rich heteroarenes, the presence of an additional electron-withdrawing group, such as a nitro, cyano, or keto group, is often necessary to facilitate the reaction. nih.gov The reactivity of the heteroaryl halide is dependent on the electronic nature of the heterocycle and the position of the halogen. nih.gov The use of ionic liquids, such as [Omim]Br, has been shown to facilitate S_NAr reactions under relatively mild conditions, acting as a dual activator for both the electrophile and the nucleophile. rsc.org

Diazotization Methods for Thiophenols

Diazotization of anilines followed by reaction with a sulfur source is a classical and versatile method for the synthesis of thiophenols. wikipedia.org The process typically involves the conversion of an aromatic amine to a diazonium salt (ArN₂X), which is then reacted with a xanthate, such as potassium ethyl xanthate, in an alkaline alcoholic medium. google.comgoogle.com

An alternative approach involves the reaction of the diazonium salt with sodium polysulfide or elemental sulfur. google.comgoogle.com It has been found that using elemental sulfur in place of xanthates, polysulfides, or sulfides can significantly improve the preparation of thiophenols. google.com The reaction is typically carried out by adding the diazonium salt solution to a mixture of the sulfur source and an aqueous base at an elevated temperature. google.com

The diazotization step itself is usually performed by treating the corresponding aniline (B41778) with a nitrosating agent, such as sodium nitrite (B80452) or isoamyl nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. tcu.eduorgsyn.org

Preparation of Substituted Thiophenols from Halogenated Benzenes

The synthesis of substituted thiophenols from halogenated benzenes is a common and important transformation in organic chemistry. This approach typically involves the reaction of a halogenated benzene with a sulfur nucleophile.

Reaction Conditions and Solvent Effects (e.g., DMSO, N,N-DIMETHYLACETAMIDE)

The reaction of substituted halogenated benzenes with a hydrosulfhydrylating reagent in an aprotic polar solvent is a promising route for the synthesis of substituted thiophenols. google.com Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAc) are often employed in these reactions. nih.govgoogle.com

For example, the synthesis of a substituted thiophenol can be achieved by reacting 4-(trifluoromethyl)-1,2,3,5,6-pentafluorobenzene with potassium hydrosulfide (B80085) in DMSO at 130°C. google.com Similarly, the reaction of p-nitrochlorobenzene with sodium hydrosulfide in N,N-dimethylformamide (a related aprotic polar solvent) at 100°C yields the corresponding thiophenol. google.com

The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents are effective at solvating the metal cation of the sulfur nucleophile, thereby increasing its nucleophilicity. The reaction temperature and time are also critical parameters that need to be optimized for each specific substrate.

Below is a table summarizing the reaction conditions for the preparation of substituted thiophenols from halogenated benzenes:

| Halogenated Benzene | Sulfur Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(trifluoromethyl)-1,2,3,5,6-pentafluorobenzene | Potassium Hydrosulfide | DMSO | 130 | 7.5 | 70 | google.com |

| p-Nitrochlorobenzene | Sodium Hydrosulfide | N,N-Dimethylformamide | 100 | 10 | 90 | google.com |

| Heteroaryl Halides (Cl, Br) | Thiols | DMAc | rt - 100 | - | Good | nih.gov |

Acidification and Purification Techniques

Following the primary synthesis of this compound and its derivatives, subsequent acidification and purification steps are critical for the isolation of a pure product. The choice of technique is dictated by the reaction mixture's composition, the nature of byproducts, and the desired purity of the final compound.

Acidification Techniques

Acidification is a crucial step in many synthetic pathways that produce this compound, particularly when the synthesis results in its salt form, the thiophenoxide. The process involves the protonation of the thiophenoxide anion to yield the neutral thiol.

In synthetic routes analogous to the classical synthesis of phenols from sulfonic acids, where a phenoxide intermediate is acidified to give the final phenol, a similar principle applies to thiophenols. wikipedia.org For instance, if a synthesis route generates the sodium salt of this compound, a controlled addition of an acid is required to neutralize it. The net reaction is the protonation of the thiolate to form the thiol.

Acids also play a role as promoters in certain synthetic reactions. For example, the direct electrophilic trifluoromethylthiolation of phenols to produce derivatives of this compound can be promoted by strong acids. rsc.org Research has shown that for less reactive phenols, triflic acid is an effective promoter, while for highly reactive substrates like catechol, a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) is sufficient. rsc.org The choice of acid can significantly influence the reaction's efficiency and selectivity.

The following table summarizes the use of different acids as promoters in the synthesis of substituted this compound derivatives from various phenols.

| Starting Phenol | Promoter Acid | Product | Reference |

| Less Reactive Phenols | Triflic Acid | 4-(Trifluoromethylthio)phenol derivatives | rsc.org |

| Catechol | BF₃·Et₂O | Catechol-derived (trifluoromethylthio)phenol | rsc.org |

| Pyrogallol | BF₃·Et₂O | Pyrogallol-derived (trifluoromethylthio)phenol | rsc.org |

| 2-Allylphenol | Triflic Acid | 4-((Trifluoromethyl)thio)-2-allylphenol | rsc.org |

Purification Techniques

The purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. The presence of the trifluoromethyl group can influence the compound's physical properties, allowing for the use of specific purification strategies. ontosight.ai

A common challenge in the synthesis of organofluorine compounds is the removal of acidic impurities such as hydrogen halides. google.com A patented method for purifying fluorinated aliphatic hydrocarbons involves treating the crude product with an amine to neutralize acidic impurities, followed by fractional distillation. google.com This approach could be adapted for the purification of this compound.

Another advanced purification strategy leverages the unique solubility properties conferred by highly fluorinated groups. wikipedia.org This field, known as "fluorous chemistry," utilizes the principle that fluorine-rich compounds have a high affinity for fluorous solvents. wikipedia.org While this compound itself may not be sufficiently "fluorous" for this to be the primary method, derivatives can be designed with "fluorous tags" to facilitate separation from non-fluorinated organic compounds. wikipedia.org

Standard laboratory and industrial purification techniques are also widely applicable. These include:

Distillation: Due to its liquid form at room temperature, fractional distillation under reduced pressure can be an effective method for separating this compound from less volatile or non-volatile impurities.

Chromatography: Column chromatography is a versatile technique for achieving high purity. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be determined by the polarity of the impurities.

Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble impurities or to separate the product from a reaction mixture based on its solubility in different organic solvents.

Combustion Ion Chromatography (CIC): While primarily an analytical technique, CIC is used to determine the total organofluorine content, which can serve as a quality control measure to assess the purity of the final product after purification. nih.gov

The table below outlines potential purification challenges and the corresponding techniques that can be applied.

| Purification Challenge | Applicable Technique(s) | Principle of Separation | Reference |

| Acidic Impurities (e.g., HCl, HF) | Amine treatment followed by distillation | Neutralization of acid, followed by separation based on boiling point differences. | google.com |

| Non-fluorinated Organic Byproducts | Fluorous Solid-Phase Extraction (for tagged derivatives) | Preferential solubility of fluorous compounds in a fluorous phase. | wikipedia.org |

| Byproducts with Different Volatility | Fractional Distillation | Separation based on differences in boiling points. | |

| Byproducts with Different Polarity | Column Chromatography | Differential adsorption of compounds to the stationary phase. |

Reactivity of the Thiol Group (-SH)

The thiol group is the primary site of reactivity in many reactions involving this compound. The presence of the strong electron-withdrawing -CF3 group at the para position increases the acidity of the thiol proton compared to unsubstituted thiophenol, enhancing its nucleophilicity in its deprotonated thiolate form.

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry, and this compound readily undergoes this reaction to form bis(4-(trifluoromethyl)phenyl) disulfide. researchgate.netodu.edu This oxidation can be achieved using a variety of reagents and conditions, ranging from simple air oxidation, which can be slow, to more efficient chemical methods. nih.govrsc.org The process involves the formation of a sulfur-sulfur bond between two molecules of the thiophenol, typically proceeding through a two-electron oxidation pathway. nih.gov

Metal-free, acid-promoted methods have proven effective for the selective synthesis of unsymmetrical trifluoromethyl disulfides. For instance, the reaction of thiophenols with electrophilic trifluoromethylthiolating reagents like N-((trifluoromethyl)thio)benzenesulfonamide derivatives can be promoted by acids such as methanesulfonic acid (MSA) or the stronger triflic acid (TfOH). rsc.org Electron-deficient thiols, such as 4-nitrothiophenol, generally require the stronger acid promoter (TfOH) to achieve full conversion, a condition that would be applicable to this compound due to the electron-withdrawing nature of the -CF3 group. rsc.org

Visible-light-promoted methods offer a green alternative for synthesizing trifluoromethylated sulfides. In one approach, the thiophenolate anion, generated by deprotonating the thiophenol with a base, forms an electron donor-acceptor (EDA) complex with a trifluoromethyl source like trifluoromethyl phenyl sulfone. cas.cn Under visible light irradiation, a single-electron transfer (SET) occurs, leading to the formation of a phenylthio radical, which then propagates to the final S-trifluoromethylated product. cas.cn

Table 1: Oxidation of this compound

| Oxidant/Reagent System | Product | Notes |

|---|---|---|

| Air/O₂ | Bis(4-(trifluoromethyl)phenyl) disulfide | Generally slow but a common side reaction. |

| Hydrogen Peroxide (H₂O₂) | Bis(4-(trifluoromethyl)phenyl) disulfide | A common and relatively clean oxidant. |

| N-((trifluoromethyl)thio)benzenesulfonamide / TfOH | 4-((Trifluoromethyl)thio)-1-((trifluoromethyl)thio)benzene | An example of forming an unsymmetrical disulfide. The conditions are inferred from reactions with similar electron-deficient thiols. rsc.org |

| Phenylglyoxylic acid / Light | Bis(4-(trifluoromethyl)phenyl) disulfide | A metal-free, photochemical method for thiol oxidation. rsc.org |

While the thiol group itself is in a reduced state, its oxidized disulfide form, bis(4-(trifluoromethyl)phenyl) disulfide, can be readily reduced back to this compound. This reduction is a crucial step in synthetic sequences where the thiol may have been protected as a disulfide or resulted from undesired oxidation. Common reducing agents for cleaving disulfide bonds include sodium borohydride (B1222165) (NaBH₄) and triphenylphosphine. organic-chemistry.org These reagents efficiently break the S-S bond, regenerating two equivalents of the corresponding thiol. This process is essential in multi-step syntheses, for example, after a C-S coupling reaction to produce an aryl sulfide, any disulfide byproduct can be reduced back to the starting thiol. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is subject to electrophilic aromatic substitution. The outcome of these reactions is controlled by the directing effects of the two substituents. The thiol (-SH) group is an activating, ortho-, para- director, while the trifluoromethyl (-CF3) group is a deactivating, meta- director. wikipedia.org Since the para-position relative to the thiol is occupied by the -CF3 group, electrophilic attack is strongly directed to the ortho-position (C2 and C6) of the thiol group. The strong electron-withdrawing nature of the trifluoromethylthio group (-SCF3) can also significantly influence the reactivity of the aromatic ring. rsc.org

Nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. Given the directing effects of the substituents, the nitration occurs exclusively at the position ortho to the thiol group. The reaction can be carried out using standard nitrating agents. For example, treatment with 65% nitric acid (HNO₃) or a mixture of concentrated nitric and sulfuric acids (H₂SO₄) effectively yields 2-nitro-4-(trifluoromethylthio)phenol. rsc.orgpipharm.com The strong activation by the thiol group overcomes the deactivation by the trifluoromethyl group, facilitating substitution. rsc.org

Table 2: Nitration of this compound

| Reagent(s) | Product | Position of Substitution | Reference(s) |

|---|---|---|---|

| 65% HNO₃ | 2-Nitro-4-(trifluoromethylthio)phenol | C2 | rsc.org |

| HNO₃ / H₂SO₄ | 2-Nitro-4-(trifluoromethylthio)phenol | C2 | rsc.org |

Similar to nitration, the halogenation of this compound occurs at the activated positions ortho to the thiol group. Milder halogenating agents are typically sufficient for this transformation due to the activated nature of the ring. rsc.org

For bromination, N-bromosuccinimide (NBS) is an effective reagent, yielding the 2-bromo derivative. For iodination, N-iodosuccinimide (NIS) is used to produce 2-iodo-4-(trifluoromethylthio)phenol. These reactions demonstrate the powerful directing effect of the thiol group and provide functionalized intermediates for further synthetic elaboration. rsc.org

Table 3: Halogenation of this compound

| Reagent | Halogenation Type | Product | Position of Substitution | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromination | 2-Bromo-4-(trifluoromethylthio)phenol | C2 | rsc.org |

| N-Iodosuccinimide (NIS) | Iodination | 2-Iodo-4-(trifluoromethylthio)phenol | C2 | rsc.org |

Cross-Coupling Reactions

This compound is a valuable partner in cross-coupling reactions, particularly for the formation of carbon-sulfur (C-S) bonds to synthesize aryl sulfides. nih.gov In these reactions, the thiophenol, typically as its corresponding thiolate, acts as a nucleophile that couples with an aryl halide or pseudohalide. These reactions are often catalyzed by transition metals like palladium, copper, or cobalt. nih.govresearchgate.net The resulting diaryl thioethers are significant structures in medicinal chemistry and materials science. nih.gov

While specific catalyst systems vary, the general transformation involves the coupling of this compound with various aryl halides (iodides, bromides) to yield the corresponding 4-((trifluoromethyl)thio) diaryl sulfide. researchgate.net Furthermore, derivatives of this compound can be used in other types of coupling reactions. For instance, a benzyl-protected derivative has been shown to undergo Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an aryl halide, highlighting the versatility of the scaffold in complex molecule synthesis. rsc.org

Suzuki–Miyaura Coupling with Phenylboronic Acid

The direct Suzuki–Miyaura cross-coupling reaction involving thiols, such as this compound, presents significant challenges. Thiols are known to poison palladium catalysts, which are central to this reaction, by strongly binding to the metal center. acs.orgnih.gov This interaction can deactivate the catalyst and impede the catalytic cycle, often leading to low yields and the formation of undesired side products like disulfides. acs.org

To circumvent this issue, a common strategy involves the use of protected thiols or thiol surrogates. acs.orgresearchgate.net For instance, an aryl thiol can be protected as a thioether. This protected compound can then undergo the Suzuki–Miyaura coupling with an arylboronic acid. Following the successful C-C bond formation, the protecting group is removed to reveal the desired thiol functionality. acs.org

A representative approach involves the coupling of a protected 4-bromobenzenethiol with phenylboronic acid. This reaction typically proceeds in high yield using a palladium catalyst like Pd(PPh₃)₄ with a base such as sodium carbonate. acs.org Subsequent deprotection affords the corresponding biphenyl-4-thiol. acs.org

While direct coupling of this compound is problematic, the Suzuki-Miyaura reaction of analogous compounds, such as 1-bromo-4-(trifluoromethyl)benzene with phenylboronic acid, has been successfully demonstrated. thieme-connect.de This reaction, catalyzed by palladium nanoparticles immobilized on spherical polyelectrolyte brushes (Pd@SPB), yields 4-(trifluoromethyl)biphenyl, illustrating the feasibility of coupling the 4-(trifluoromethyl)phenyl moiety under Suzuki-Miyaura conditions. thieme-connect.de

The general mechanism for the Suzuki-Miyaura coupling consists of three main steps: libretexts.orgyoutube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or a protected aryl thiol halide) to form a palladium(II) species. libretexts.org

Transmetalation: In the presence of a base, the organoborane reagent (phenylboronic acid) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Catalytic Activity of this compound

Beyond its role as a reactant, this compound exhibits notable catalytic activity, particularly in the realm of photoredox catalysis.

Research has shown that this compound is an effective organocatalyst for visible-light-induced photoredox decarboxylative coupling reactions. acs.orgnih.gov It demonstrates optimal catalytic activity in couplings of N-(acetoxy)phthalimides without the need for an external photocatalyst. acs.orgnih.gov These reactions proceed efficiently at room temperature, offering an environmentally friendly approach to forming new chemical bonds. acs.org The process leverages the energy from visible light, which is an economical and sustainable energy source. acs.org

As an organocatalyst, this compound facilitates various decarboxylative transformations. acs.org Its efficacy has been confirmed in several key reactions, including decarboxylative amination and various C-C bond couplings. acs.orgnih.gov For example, it has been successfully used to synthesize diverse phenanthridines, which are important structural motifs in many natural alkaloids and pharmaceutically active compounds. acs.org The catalytic system shows good tolerance for a range of functional groups, including ethers, chlorides, esters, and amides. acs.org

| Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|

| Decarboxylative Amination | N-(acetoxy)phthalimides | Visible-light mediated, photocatalyst-free | acs.org, nih.gov |

| Decarboxylative C-C Coupling | N-(acetoxy)phthalimides with various coupling partners | Forms phenanthridine (B189435) structures | acs.org |

| Gram-Scale Synthesis | Intramolecular decarboxylative coupling | High yield (92%) with minimal byproduct formation | acs.org |

Mechanistic Investigations

The reactivity of this compound is governed by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This influence has been explored through various mechanistic studies.

Hammett correlation analysis is a powerful tool for understanding reaction mechanisms by relating reaction rates to the electronic properties of substituents on an aromatic ring. The Hammett equation is expressed as log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant.

The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett substituent constant (σ). For the 4-CF₃ group, the para-substituent constant (σₚ) is 0.54. This value indicates its capacity to stabilize negative charges and destabilize positive charges in a reaction's transition state or intermediate.

In studies of the functionalization of substituted thiophenols, a negative ρ value is often observed. For example, in the electrophilic trifluoromethylthiolation of a series of substituted thiophenols, a Hammett ρ value of -1.65 was obtained. A negative ρ value signifies that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state. The reactivity of thiols in such reactions indicates that the electron density on the sulfur atom is a key factor. The data suggests the formation of an electron-deficient intermediate during the reaction.

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

Computational chemistry provides deep insights into reaction mechanisms, allowing for the investigation of transient intermediates and transition states that are difficult to observe experimentally. For reactions involving thiols, computational studies can help distinguish between radical and polar (ionic) pathways.

For instance, in the reaction of thiols with nitroxyl (B88944) (HNO), computational methods like Density Functional Theory (DFT) have been used to determine the free energies of reaction and activation for various pathways. These studies examined several thiols, including trifluoromethanethiol, which is structurally related to this compound. The calculations indicated that the reaction proceeds through an initial N-hydroxysulfenamide intermediate. From this intermediate, two distinct pathways, one leading to a disulfide (suggestive of a radical or radical-like process) and another to a sulfinamide (suggestive of a polar process), were evaluated. The preferred pathway was found to depend on factors such as the solvent environment and the nature of the thiol substituent. In a non-polar (hydrophobic) environment, the formation of the disulfide was kinetically favored.

Similarly, DFT calculations have been employed to study radical-mediated thiol desulfurization processes. These computational examinations support a stepwise mechanism involving a thiophosphoranyl radical intermediate, providing calculated energetic and spectroscopic data that align with experimental observations. These studies highlight the power of computational methods in elucidating whether a reaction involving a thiol like this compound is more likely to proceed via a radical or a polar mechanism under specific conditions.

Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Thiophenol

Role of Protonation in Activating Reagents

In the diverse landscape of organic synthesis, the activation of reagents through protonation by Brønsted or Lewis acids is a fundamental strategy to enhance reactivity. This is particularly relevant in reactions involving 4-(trifluoromethyl)thiophenol, where the activation of an electrophilic partner is often the key to facilitating bond formation. Research has demonstrated that acid-promoted methods are effective for reactions such as electrophilic trifluoromethylthiolation, a process that yields valuable trifluoromethyl disulfides.

Detailed mechanistic studies, supported by quantum chemical calculations, reveal that the protonation of the reacting partner is a critical initial step. rsc.org For instance, in the trifluoromethylthiolation of thiols using reagents like N-(trifluoromethylsulfanyl)aniline, the acid promoter protonates the nitrogen atom of the reagent. rsc.orgrsc.org This protonation induces a stronger polarization between the sulfur and nitrogen atoms, significantly increasing the electrophilicity of the sulfur atom. rsc.org The resulting highly electrophilic sulfur species is then susceptible to nucleophilic attack by a thiol, such as this compound.

The choice of acid can be crucial and often depends on the electronic nature of the substrates. While a range of acids can be employed, stronger acids are typically required for substrates bearing electron-withdrawing groups. rsc.org For the functionalization of electron-deficient thiophenols, triflic acid (TfOH) has been shown to be more effective than methanesulfonic acid (MSA). rsc.org Conversely, for some electron-rich or acid-labile substrates, other promoters like boron trifluoride etherate (BF₃·Et₂O) or p-toluenesulfonic acid (pTSA) may be preferred to achieve selective conversion. rsc.orgrsc.org

The effect of protonation on reaction kinetics is significant. Computational studies on related reactions have quantified this effect, showing a dramatic reduction in the activation energy barrier upon protonation of the reagent. For the generation of a CF₃ radical from a hypervalent iodine reagent, a model reaction, the activation energy was substantially lowered through protonation.

Table 1: Effect of Reagent Protonation on Activation Free Energy (ΔF≠)

| Reaction Pathway | Activation Free Energy (ΔF≠) in kcal/mol |

|---|---|

| Radical Pathway (Neutral Reagent) | 9–15 |

| Radical Pathway (Protonated Reagent) | 2.8 |

Further evidence for the proposed mechanism comes from Hammett correlation analysis. rsc.org The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org For the acid-promoted trifluoromethylthiolation of various substituted thiophenols, a negative value for the reaction constant (ρ) was obtained. rsc.org A negative ρ value indicates the buildup of positive charge (or loss of negative charge) in the transition state of the rate-determining step, which is consistent with the nucleophilic attack of the thiol on a highly electrophilic, protonated reagent. rsc.orgwikipedia.org This supports the formation of an electron-deficient intermediate, a cornerstone of the protonation-activation mechanism. rsc.org

Table 2: Acid Promoters in Trifluoromethylthiolation Reactions

| Substrate Type | Effective Acid Promoter(s) | Reference |

|---|---|---|

| Electron-deficient thiophenols | Triflic acid (TfOH) | rsc.org |

| Less reactive phenols | Triflic acid (TfOH) | rsc.orgrsc.org |

| Highly reactive phenols (e.g., catechol) | Boron trifluoride etherate (BF₃·Et₂O) | rsc.orgrsc.org |

| Acid-labile heterocyclic thiols | p-Toluenesulfonic acid (pTSA), Methanesulfonic acid (MSA) | rsc.org |

Applications of 4 Trifluoromethyl Thiophenol in Advanced Materials and Catalysis

Building Block for Functional Materials

4-(Trifluoromethyl)thiophenol serves as a crucial raw material and intermediate in the synthesis of a variety of functional materials. fishersci.cafishersci.com Its distinctive chemical structure, featuring a trifluoromethyl (-CF3) group attached to a thiophenol ring, imparts valuable properties to the resulting materials. ontosight.ai The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the electron density and chemical reactivity of the molecule. ontosight.ai This characteristic makes this compound a desirable component in the creation of complex molecules with tailored electronic and physical properties for applications in pharmaceuticals, agrochemicals, and materials science. fishersci.cafishersci.comontosight.ai The synthesis of these functional materials often involves the reaction of this compound with other molecules to construct larger, more complex structures with specific functionalities. ontosight.ai

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. northwestern.edu Thiol-based molecules, including this compound, are widely used to create SAMs on noble metal surfaces like gold and silver due to the strong affinity between sulfur and these metals. diva-portal.org These monolayers are of great interest in a range of applications, from molecular electronics to catalysis, due to their well-defined and ordered structures. northwestern.edudiva-portal.org The structure and quality of the resulting SAM are influenced by the molecular structure of the thiol, the nature of the substrate, and the conditions of the self-assembly process. diva-portal.org Aromatic thiols, such as thiophenol and its derivatives, have been shown to form highly oriented and densely packed SAMs on both gold and silver substrates. acs.orgresearchgate.net

The functionalization of gold nanoparticles (AuNPs) with this compound has a significant impact on their surface charge and aggregation behavior. The stability of citrate-stabilized AuNPs in colloidal suspension is maintained by electrostatic repulsion due to their negative surface charge. mdpi.com When thiophenols are introduced, they can displace the citrate (B86180) ions, leading to a change in the surface charge of the nanoparticles. mdpi.com

The electron-withdrawing nature of the trifluoromethyl group in this compound plays a crucial role in mitigating the reduction of the negative surface charge of the AuNPs. mdpi.comnih.gov This is in contrast to thiophenols with electron-donating groups, which can lead to a more significant decrease in negative surface charge, promoting nanoparticle aggregation. mdpi.com The stability of the functionalized nanoparticles is therefore strongly correlated with the electronic properties of the substituent on the thiophenol. mdpi.comnih.gov

A study investigating the effect of various para-substituted thiophenols on the zeta potential of AuNPs demonstrated this relationship. The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.

Table 1: Effect of para-Substituted Thiophenols on the Zeta Potential of Gold Nanoparticles

| Reagent | para-Substituent | Hammett Constant (σp) | Zeta Potential (mV) |

|---|---|---|---|

| 4-Aminothiophenol | -NH2 | -0.66 | -25.3 |

| 4-Mercaptophenol | -OH | -0.37 | -28.7 |

| 4-Methoxythiophenol | -OCH3 | -0.27 | -31.2 |

| 4-Methylbenzenethiol | -CH3 | -0.17 | -33.1 |

| Biphenyl-4-thiol | -Ph | -0.01 | -35.4 |

| Thiophenol | -H | 0.00 | -36.1 |

| 4-Chlorothiophenol | -Cl | 0.23 | -37.8 |

| This compound | -CF3 | 0.54 | -39.2 |

| 4-Cyanobenzenethiol | -CN | 0.66 | -40.1 |

| 4-Nitrobenzenethiol | -NO2 | 0.78 | -41.5 |

Data sourced from a study on the substituent effects on gold nanoparticle stability. mdpi.com

The data clearly shows that as the electron-withdrawing strength of the substituent increases (higher Hammett constant), the negative zeta potential of the gold nanoparticles is better preserved, leading to greater colloidal stability. mdpi.com Thiophenols with strong electron-donating groups, such as 4-aminothiophenol, were observed to cause rapid aggregation and precipitation of the nanoparticles. mdpi.com

The ability to control the surface properties of gold nanoparticles using molecules like this compound is critical for the development of advanced biosensors, particularly those based on Surface-Enhanced Raman Scattering (SERS). mdpi.comnih.gov SERS is a highly sensitive analytical technique that enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. nih.gov This enhancement allows for the detection of biomarkers at very low concentrations, making it a promising tool for early disease diagnosis. nih.gov

In the context of SERS-based immunoassays, gold nanoparticles are often used as nanotags. nih.gov The stability of these nanotags is paramount for reliable and reproducible results. As discussed previously, the use of thiophenols with strong electron-withdrawing groups, such as this compound, helps to prevent the aggregation of the gold nanoparticles, which is a common challenge in the development of SERS-based biosensors. mdpi.comnih.gov This stability allows for the design of more robust and effective multiplexed SERS biosensors for the simultaneous detection of multiple biomarkers. mdpi.comnih.gov

Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is heavily dependent on the charge transport properties of the organic semiconductor materials used. kit.edu The introduction of electron-withdrawing groups into the molecular structure of these materials is a common strategy to modify their electronic properties and enhance their performance. researchgate.netrsc.org

The strong electron-withdrawing nature of the trifluoromethyl group in this compound makes it a valuable component in the design of n-type organic semiconductors. nih.gov In these materials, electrons are the primary charge carriers. Electron-withdrawing groups help to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. rsc.org

Theoretical studies have shown that the electron mobility in organic semiconductors can be directly proportional to the strength of the electron-withdrawing substituent. researchgate.net By systematically varying the electron-withdrawing groups on a donor-acceptor-donor (D-A-D) molecular framework, researchers have demonstrated that stronger electron-withdrawing groups can lead to higher electron mobility. researchgate.net This is attributed to a more stabilized LUMO and, in some cases, favorable intermolecular interactions that promote efficient charge transport. researchgate.net

Table 2: Theoretical Electron Mobility in D-A-D Molecules with Different Electron-Withdrawing Substituents

| Molecule | Electron-Withdrawing Group | Electron Mobility (cm²/V·s) |

|---|---|---|

| Molecule 1 | -F | 0.25 |

| Molecule 2 | -Cl | 0.32 |

| Molecule 3 | -CSCH3 | 0.89 |

| Molecule 4 | -COCH3 | 0.45 |

| Molecule 5 | -CF3 | 0.68 |

| Molecule 6 | -CN | 0.75 (ambipolar) |

| Molecule 7 | -NO2 | 0.81 (ambipolar) |

Data adapted from a computational study on D-A-D architecture molecules. The values represent theoretical predictions and highlight the trend of increasing electron mobility with stronger electron-withdrawing groups. researchgate.net

The data illustrates that molecules containing the -CF3 group exhibit high electron mobility, making them promising candidates for n-type organic semiconductors. researchgate.net The strategic incorporation of such electron-withdrawing functionalities is a key design principle for developing high-performance organic electronic devices. researchgate.netrsc.org

Catalytic Applications Beyond Photoredox

Research Findings on the Organocatalytic Applications of this compound Remain Limited

Despite a thorough review of available scientific literature, specific examples of this compound functioning as a primary organocatalyst in organic synthesis are not extensively documented. The current body of research primarily highlights the compound's role as a versatile building block and intermediate in the synthesis of various organic molecules, rather than as a catalyst itself.

Furthermore, the literature describes various organocatalytic methods for trifluoromethylthiolation reactions, which introduce the SCF3 group into organic molecules. However, in these instances, other molecules are employed as the organocatalyst, while a source of the trifluoromethylthio group is used as a reagent.

Applications of 4 Trifluoromethyl Thiophenol in Medicinal and Agrochemical Chemistry

Pharmaceutical Intermediates and Drug Discovery

The incorporation of fluorine-containing groups, particularly the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govnih.gov 4-(Trifluoromethyl)thiophenol serves as a key raw material and intermediate in the synthesis of various pharmaceuticals, leveraging the beneficial properties of the -CF3 moiety. fishersci.comfishersci.ca

The trifluoromethyl group is recognized for its ability to significantly increase the lipophilicity of a molecule. nih.gov This property is crucial for drug candidates as it can improve their ability to cross biological membranes, such as the blood-brain barrier, and enhance their absorption and distribution within the body.

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, especially oxidative processes by metabolic enzymes. nih.gov Introducing the 4-(trifluoromethyl)phenylthio moiety into a drug candidate can block positions susceptible to metabolism, thereby increasing the compound's metabolic stability and prolonging its half-life and duration of action. nih.gov

This compound is a versatile precursor for a range of biologically active molecules. ontosight.aifishersci.ca Its chemical reactivity allows it to be incorporated into diverse molecular scaffolds to produce compounds with potential therapeutic applications. For instance, it is used as an intermediate in the synthesis of various drugs, including potential anti-inflammatory, antiviral, and anticancer agents. nbinno.com A notable example is its use in the improved synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a thiophenol precursor for a metabotropic glutamate (B1630785) receptor 4 (mGluR4) PET ligand, demonstrating its role in creating sophisticated tools for translational research. nih.gov

Derivatives synthesized from this compound have shown promise as both antimicrobial and anticancer agents. The trifluoromethyl group is a key feature in many active pharmaceutical ingredients, and its inclusion in novel heterocyclic systems has yielded compounds with significant biological activity. nih.gov

Research into thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group has identified compounds with potent antiproliferative activity against various human cancer cell lines. nih.gov Similarly, studies on para-trifluoromethyl phenylboronic acid and its derivatives have demonstrated reasonable antimicrobial activity, particularly against Bacillus cereus, Candida albicans, and Aspergillus niger. nih.gov The mechanism of action for some of these compounds involves the inhibition of critical cellular processes, such as tubulin polymerization in cancer cells. nih.gov

Table 1: Research Findings on Antimicrobial and Anticancer Derivatives

| Derivative Class | Compound Example | Biological Activity | Target/Cell Line | Key Findings |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) ontosight.aithiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Anticancer | NCI-60 Panel (various human cancer cell lines) | Proved to be the most active among the synthesized compounds in the NCI-60 screen. nih.gov |

| Phenylboronic Acids | [2-formyl-4-(trifluoromethyl)phenyl]boronic acid | Antibacterial | Bacillus cereus | Exhibited high activity against B. cereus. nih.gov |

| Benzoxaboroles | A specific benzoxaborole derivative | Antifungal | C. albicans, A. niger | Showed high antifungal action with MIC values of 7.8 and 3.9 μg/mL, respectively. nih.gov |

| Tetrahydrobenzo[b]thiophenes | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Anticancer | A549 (non-small cell lung cancer) | Identified as a potent compound with broad-spectrum antitumor activity; inhibits tubulin polymerization. nih.gov |

Agrochemical Development

In parallel with its role in medicinal chemistry, this compound is a vital intermediate in the agrochemical sector. fishersci.comfishersci.ca The trifluoromethyl group is a common substituent in modern pesticides, contributing to their potency and effectiveness. nih.gov This compound is a building block for various herbicides, fungicides, and insecticides. nbinno.com

The introduction of the p-trifluoromethylphenyl moiety has been a successful strategy in the development of potent fungicides. scielo.org.mx For example, novel triazole derivatives containing this group have been synthesized and tested against plant pathogenic fungi like Fusarium solani and Fusarium euwallaceae, showing modest to good growth inhibition. scielo.org.mx The trifluoromethyl group is also integral to N-phenyl-4-(trifluoromethyl)thiazol-2-amine, a class of compounds noted for its importance in the fields of fungicides and insecticides. researchgate.net Furthermore, research into mandelic acid derivatives has produced compounds with significant antifungal properties against various plant pathogens. mdpi.com

Table 2: Examples of Agrochemical Applications

| Agrochemical Class | Target Pathogen/Pest | Moiety | Research Focus |

| Triazole Fungicides | Fusarium solani, Fusarium euwallaceae | p-trifluoromethylphenyl | Development of novel antifungal agents to manage Fusarium Dieback Disease. scielo.org.mx |

| Thiazol-2-amines | Fungi and Insects | 4-(trifluoromethyl)thiazol-2-amine | Synthesis of a key class of fluorinated heterocyclic compounds for agrochemical use. researchgate.net |

| Mandelic Acid Derivatives | Gibberella saubinetii, Verticillium dahlia | 4-substituted mandelic acid | Design of compounds with high antifungal activity and novel mechanisms of action. mdpi.com |

This compound and related fluorinated intermediates contribute to the synthesis of modern insecticides, including new classes of insect control agents that offer improved selectivity and safety profiles. numberanalytics.comnih.gov One such class is the insect growth regulators (IGRs), which interfere with the life cycle of insects. ijcmas.com For example, benzoylphenyl ureas are a type of IGR that inhibits chitin (B13524) biosynthesis. ijcmas.com The compound chlorfluazuron, which contains a trifluoromethylphenyl group, is a benzoylurea-type IGR with excellent activity against pests like Lepidoptera. nih.gov The development of such compounds represents a shift towards more targeted pest control strategies that can be integrated into modern pest management programs. ijcmas.comresearchgate.net

Synthetic Strategies for Specific Pharmaceutical and Agrochemical Targets

The integration of the 4-(trifluoromethyl)thiophenyl moiety into complex heterocyclic systems is a key strategy in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties conferred by the trifluoromethyl group—strong electron-withdrawing character and high lipophilicity—can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. This section details the synthetic methodologies for incorporating this crucial structural unit into three important classes of bioactive compounds: thiocoumarins, warfarin (B611796) analogs, and phenothiazine (B1677639) drugs.

Synthesis of 4-(Trifluoromethyl)thiocoumarins

Thiocoumarins, or 2H-1-benzothiopyran-2-ones, are sulfur analogs of coumarins where the oxygen atom in the heterocyclic ring is replaced by sulfur. This structural modification can lead to distinct pharmacological properties. The introduction of a trifluoromethyl group can further enhance these properties. A versatile method for synthesizing substituted thiocoumarins involves the reaction of a substituted thiophenol with diketene (B1670635) in the presence of a base like triethylamine. This reaction forms an S-aryl 3-oxobutanethioate intermediate. This intermediate can then be cyclized using a condensing agent, such as anhydrous aluminum chloride, to yield the corresponding 4-methylthiocoumarin.

Applying this strategy, this compound can be reacted with diketene to form S-(4-(trifluoromethyl)phenyl) 3-oxobutanethioate. Subsequent intramolecular cyclization under acidic conditions would yield 4-methyl-7-(trifluoromethyl)thiocoumarin.

Another effective method for creating 4-sulfanylcoumarins involves a one-pot thia-Michael addition/elimination process. In this approach, a 3-bromocoumarin is reacted with a thiol in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org The reaction proceeds through the addition of the thiolate anion to the coumarin's α,β-unsaturated system, followed by the elimination of hydrogen bromide to yield the 4-sulfanylcoumarin. rsc.org This method allows for the direct and highly selective introduction of the 4-(trifluoromethyl)thiophenyl group onto a pre-existing coumarin (B35378) scaffold.

| Starting Material | Reagent(s) | Key Intermediate/Product | Synthetic Method |

| This compound | 1. Diketene, Triethylamine2. AlCl₃ | S-(4-(trifluoromethyl)phenyl) 3-oxobutanethioate | Cyclization |

| 3-Bromocoumarin | This compound, DABCO | 4-((4-(Trifluoromethyl)phenyl)thio)coumarin | Thia-Michael Addition/Elimination rsc.org |

Synthesis of Warfarin Analogs

Warfarin is a widely used anticoagulant drug belonging to the 4-hydroxycoumarin (B602359) class. Its mechanism of action involves the inhibition of vitamin K epoxide reductase. Thiocoumarin-based analogs of warfarin are of significant interest as they may exhibit modified or improved anticoagulant activity. The core synthesis of warfarin and its analogs typically involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone, such as benzalacetone. nih.govwikipedia.orgmasterorganicchemistry.com

To synthesize a warfarin analog incorporating the 4-(trifluoromethyl)thiophenyl moiety, a 4-hydroxythiocoumarin intermediate with a trifluoromethyl group is required. A general and effective route to 4-hydroxythiocoumarins is the acid-catalyzed condensation of a thiophenol with a malonic acid derivative, a process analogous to the Pechmann condensation for coumarins. wikipedia.orgyoutube.com

In this context, this compound can be condensed with malonic acid in the presence of a strong acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) to synthesize 7-(trifluoromethyl)-4-hydroxy-1-thiocoumarin. This key intermediate, which is a structural analog of 4-hydroxycoumarin, can then be subjected to a Michael addition reaction. For instance, reacting 7-(trifluoromethyl)-4-hydroxy-1-thiocoumarin with benzalacetone in the presence of a base catalyst would yield the corresponding thiocoumarin-based warfarin analog. Research has shown that the Michael addition chemistry is well-suited for 4-hydroxythiocoumarins (4-hydroxy-2H-thiochromen-2-one). nih.gov

| Step | Starting Material(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound, Malonic Acid | Acid Catalyst (e.g., PPA) | 7-(Trifluoromethyl)-4-hydroxy-1-thiocoumarin | Condensation |

| 2 | 7-(Trifluoromethyl)-4-hydroxy-1-thiocoumarin, Benzalacetone | Base Catalyst | 3-(3-Oxo-1-phenylbutyl)-7-(trifluoromethyl)-2H-1-benzothiopyran-2-one | Michael Addition nih.govwikipedia.org |

Synthesis of Trifluoromethylated Phenothiazine Drugs

Phenothiazines are a class of nitrogen and sulfur-containing heterocyclic compounds that form the basis for a number of antipsychotic, antihistaminic, and antiemetic drugs. The incorporation of a trifluoromethyl group, particularly at the 2-position of the phenothiazine core, is a common feature in several potent neuroleptic drugs, such as fluphenazine, trifluoperazine, and triflupromazine. This substituent is known to enhance the drug's potency.

The most common method for constructing the phenothiazine ring system is the Smiles rearrangement. This reaction typically involves the base-catalyzed intramolecular cyclization of a 2-amino-2'-nitrodiphenyl sulfide (B99878) derivative. To utilize this compound for the synthesis of 2-trifluoromethylated phenothiazines, it must first be converted into a suitable precursor.

A plausible synthetic route begins with the ortho-amination of this compound to produce 2-amino-4-(trifluoromethyl)benzenethiol. This intermediate can then be reacted with a 2-halonitrobenzene (e.g., 2-chloronitrobenzene) in a nucleophilic aromatic substitution reaction to form a 2-(2-nitrophenylthio)-5-(trifluoromethyl)aniline derivative. Treatment of this diphenyl sulfide with a base induces the Smiles rearrangement, followed by cyclization to yield 2-(trifluoromethyl)-10H-phenothiazine. This core structure can then be further functionalized at the nitrogen atom (N-10) to produce a variety of phenothiazine drugs.

| Step | Starting Material(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Aminating Agent | 2-Amino-4-(trifluoromethyl)benzenethiol | Ortho-amination |

| 2 | 2-Amino-4-(trifluoromethyl)benzenethiol, 2-Chloronitrobenzene | Base (e.g., K₂CO₃) | 2-((2-Nitrophenyl)thio)-5-(trifluoromethyl)aniline | Nucleophilic Aromatic Substitution |

| 3 | 2-((2-Nitrophenyl)thio)-5-(trifluoromethyl)aniline | Base (e.g., NaOH) | 2-(Trifluoromethyl)-10H-phenothiazine | Smiles Rearrangement/Cyclization |

Computational Chemistry and Spectroscopic Characterization of 4 Trifluoromethyl Thiophenol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules like 4-(trifluoromethyl)thiophenol. These computational methods allow for the prediction of various molecular properties and the exploration of reaction mechanisms at the atomic level.

Energy Diagrams of Reaction Pathways

Density Functional Theory (DFT) is a common computational method used to investigate reaction pathways. For instance, in the context of the reaction between phenol (B47542) and hydroxyl radicals, DFT calculations (specifically using the B3LYP functional and 6-31+G(d,p) basis set with a CPCM model) have been employed to determine the relative free energy of different reaction paths. researchgate.net These calculations help identify the most favorable reaction routes by comparing the activation energies of various potential pathways, such as OH addition to the aromatic ring or hydrogen abstraction. researchgate.net While specific energy diagrams for reactions involving this compound are not detailed in the provided search results, the principles of using DFT to map out reaction coordinates, including transition states and intermediates, are well-established. researchgate.net

Analysis of Transition States and Intermediates

The analysis of transition states and intermediates is crucial for understanding the kinetics and mechanisms of chemical reactions. Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of these transient species. researchgate.net For example, in the study of phenol oxidation by hydroxyl radicals, DFT calculations helped to identify that OH addition to the ortho and para positions of the phenol ring are the most likely initial steps, proceeding through specific transition states. researchgate.net This type of analysis provides insights into the factors controlling the reaction rate and the formation of different products.

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are employed to determine the structure and purity of this compound. These methods provide a unique fingerprint of the molecule based on its interaction with electromagnetic radiation and magnetic fields.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. In the gas phase, this compound can be ionized, and the resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can provide additional structural information. For instance, GC-MS analysis of phenyl(trifluoromethyl)sulfane, a related compound, shows a calculated mass of 178.01 and a found mass of 178.02. rsc.org

Table 1: GC-MS Data for Phenyl(trifluoromethyl)sulfane

| Property | Value |

| Calculated Mass | 178.01 |

| Found Mass | 178.02 |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound has been recorded using both neat and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR spectrometer. nih.gov Raman spectroscopy provides information about the inelastic scattering of photons from the molecule. mdpi.com The Raman spectrum of this compound has been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Thiophenol-based molecules are often used as reporter molecules in Surface-Enhanced Raman Spectroscopy (SERS) due to their ability to bind to noble metal surfaces and their large Raman scattering cross-sections. rsc.orgresearchgate.net

Table 2: Spectroscopic Instrumentation

| Technique | Instrument |

| FTIR | Bruker Tensor 27 FT-IR |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of a related compound, (4-fluorophenyl)(trifluoromethyl)sulfane, recorded on a 500 MHz spectrometer in CDCl₃, shows multiplets in the aromatic region (δ 7.70 – 7.61 and 7.16 – 7.09 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum of (4-fluorophenyl)(trifluoromethyl)sulfane, recorded at 126 MHz in CDCl₃, displays signals corresponding to the aromatic carbons and the trifluoromethyl group. rsc.org The carbon attached to the fluorine shows a large coupling constant (d, J = 252.0 Hz), and the trifluoromethyl carbon appears as a quartet (q, J = 302.4 Hz). rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. The ¹⁹F NMR spectrum of (4-fluorophenyl)(trifluoromethyl)sulfane in CDCl₃ shows a singlet at -43.37 ppm for the CF₃ group. rsc.org The chemical shift of the trifluoromethyl group is sensitive to the electronic environment, making ¹⁹F NMR a valuable probe for studying molecular interactions. nih.gov

Table 3: NMR Spectroscopic Data for (4-fluorophenyl)(trifluoromethyl)sulfane in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.70 – 7.61 | m | |

| ¹H | 7.16 – 7.09 | m | |

| ¹³C | 165.51 | d | 252.0 |

| ¹³C | 138.76 | s | |

| ¹³C | 138.69 | s | |

| ¹³C | 130.61 | q | 302.4 |

| ¹³C | 116.89 | s | |

| ¹³C | 116.71 | s | |

| ¹⁹F | -43.37 | s |

Data sourced from The Royal Society of Chemistry. rsc.org

Theoretical Vibrational Frequencies and Optimized Molecular Structures

The theoretical investigation of molecular structures and properties through computational methods provides invaluable insights that complement experimental findings. For this compound, computational chemistry serves as a powerful tool to understand its geometry, electronic behavior, and vibrational characteristics at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for this compound typically involve optimizing the molecular geometry to find the lowest energy conformation. A common and robust approach for substituted thiophenols involves using the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p). researchgate.netwisc.edu This level of theory has been shown to provide accurate predictions for the geometries and electronic properties of similar aromatic systems.

The optimization process yields a stable molecular structure, from which various parameters can be extracted. For instance, calculations on related substituted thiophenols have been used to determine S-H bond dissociation enthalpies, a critical parameter for understanding reactivity. researchgate.net The geometry optimization is a prerequisite for further analyses, including the calculation of vibrational frequencies, molecular orbitals, and bond characteristics. The optimized structure confirms the planarity of the benzene (B151609) ring and determines the precise bond lengths, bond angles, and dihedral angles, accounting for the electronic influence of the electron-withdrawing trifluoromethyl (-CF3) group and the thiol (-SH) group. ontosight.ai

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-S | 1.77 Å |

| S-H | 1.34 Å | |

| C-CF3 | 1.49 Å | |

| C-F (avg.) | 1.35 Å | |

| Bond Angle | C-S-H | 99.5° |

| C-C-S | 120.1° | |

| C-C-CF3 | 121.0° | |

| Dihedral Angle | C-C-S-H | ~0° or ~180° (planar) |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. researchgate.net This theoretical spectrum is crucial for the assignment of experimental infrared (IR) and Raman spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl ring, the C-F bonds, and the S-H bond.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The analysis of these orbitals is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. molfunction.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to influence the energies of these frontier orbitals significantly. ontosight.ai

DFT calculations provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. The distribution of the electron density in these orbitals can also be visualized. In a typical analysis, the HOMO might be localized over the sulfur atom and the phenyl ring, while the LUMO may be distributed across the aromatic system and the trifluoromethyl group. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. molfunction.comfishersci.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The values in this table are for illustrative purposes to demonstrate the typical output of a HOMO-LUMO analysis, as specific data for this compound was not found.)

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

From the HOMO and LUMO energies, other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness can be calculated to further characterize the molecule's reactivity. molfunction.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the localized bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization.

Key interactions that would be investigated in this compound include:

Intramolecular hyperconjugation: This involves the delocalization of electron density from the lone pairs of the sulfur and fluorine atoms to the antibonding orbitals (σ* or π*) of the phenyl ring, and vice versa.

Charge distribution: NBO analysis provides a more robust calculation of atomic charges (Natural Population Analysis) compared to other methods like Mulliken population analysis. This helps in identifying the most electropositive and electronegative centers in the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (S) | π* (C-C) | ~2-5 |

| π (C=C) | π* (C=C) | ~15-20 |

| σ (C-H) | σ* (C-CF3) | ~1-3 |

The stabilization energy, E(2), quantifies the strength of the donor-acceptor interaction. Higher E(2) values indicate a more significant delocalization and a greater contribution to the stability of the molecule. This analysis provides a deep understanding of the electronic effects of the -CF3 and -SH substituents on the aromatic ring.

Environmental Fate and Ecotoxicological Considerations Mechanistic Focus

Environmental Transformation Pathways

The transformation of 4-(Trifluoromethyl)thiophenol in the environment is dictated by both biological and abiotic processes. The strong carbon-fluorine bonds in the trifluoromethyl (-CF3) group make it generally resistant to degradation. unep.org

Direct biodegradation studies on this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds. For instance, compounds containing a trifluoromethyl group are often not readily biodegradable. researchgate.net Research on the lamprey larvicide 3-trifluoromethyl-4-nitrophenol (TFM) showed that it can be degraded by microorganisms in sediment-water systems over a period of one to four weeks. usgs.gov The degradation process was linked to an increase in fluoride (B91410) ions, indicating a breakdown of the trifluoromethyl group. usgs.gov However, it is important to note that not all compounds containing a -CF3 group degrade to form trifluoroacetic acid (TFA) as a terminal product. unep.org For example, trifluoromethyl catechol has been shown to undergo successive removal of fluorine in bacterial cultures without forming TFA. unep.org

Studies on other related compounds, such as the pesticide fenitrothion, show that its breakdown product, 3-methyl-4-nitrophenol, can be utilized as a sole carbon and energy source by certain bacteria like Ralstonia sp. SJ98. nih.gov This suggests that microbial communities have the potential to degrade substituted phenols, although the presence of the trifluoromethyl group likely increases the compound's recalcitrance. For trifluoromethylated phenothiazines, OECD test guidelines have classified them as not readily biodegradable, which may also be indicative for this compound. researchgate.net

Photochemical transformation, or photolysis, is a significant abiotic degradation pathway for many aromatic compounds in the aquatic environment. Research on trifluoromethylated phenothiazine (B1677639) drugs revealed that they form photolytic transformation products rapidly, even under low light conditions. researchgate.net This suggests that sunlight can induce chemical changes in such compounds.

The primary modifications observed in the photochemical transformation of related compounds include oxidation reactions. researchgate.net For phenols in the presence of nitrate (B79036) or nitrite (B80452), light can induce nitration, forming toxic derivatives. nih.gov While specific studies on this compound are limited, it is plausible that its thiophenol structure would be susceptible to photo-oxidation, potentially leading to the oxidation of the sulfur atom to a sulfoxide (B87167) and then to a sulfone. The aromatic ring itself may also undergo photochemical reactions.

Transformation Products and their Characteristics

The transformation of this compound leads to the formation of new chemical structures with their own distinct environmental properties.

While direct analysis of this compound transformation products is not widely reported, studies on analogous compounds provide a strong indication of the likely products. For trifluoromethylated phenothiazines exposed to light, a total of nine photolytic transformation products were identified using advanced chromatographic and mass spectrometric techniques. researchgate.net

The key chemical modifications identified were:

Sulfoxidation: The sulfur atom is oxidized to a sulfoxide group.

Transformation of the trifluoromethyl group: The -CF3 group can be converted into a carboxylic acid (-COOH) moiety. researchgate.net

Based on these findings, the expected aquatic transformation products of this compound would likely include 4-(trifluoromethyl)benzenesulfinic acid and 4-(trifluoromethyl)benzenesulfonic acid, resulting from the oxidation of the thiol group. Another potential transformation product is 4-carboxybenzenethiol, arising from the alteration of the trifluoromethyl group.

Table 1: Potential Transformation Products of this compound